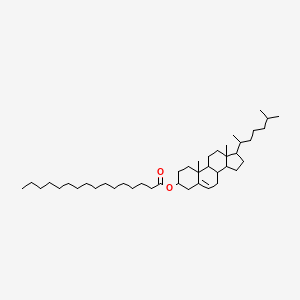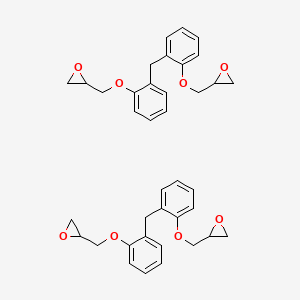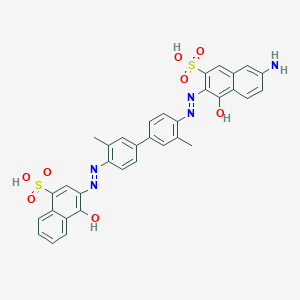
Direct Blue 3 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Blue 3 free acid is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. It is characterized by its vibrant blue color and is soluble in water, making it easy to apply in various dyeing processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Direct Blue 3 free acid involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of an aromatic amine, such as aniline, using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt formed is then coupled with a coupling component like chromotropic acid under controlled pH conditions to form the dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions. The final product is often subjected to purification steps such as filtration and drying to obtain the dye in its pure form. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the dye .
Análisis De Reacciones Químicas
Types of Reactions
Direct Blue 3 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Direct Blue 3 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products .
Mecanismo De Acción
The mechanism of action of Direct Blue 3 free acid involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing the interactions and ensuring even and consistent coloration .
Comparación Con Compuestos Similares
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
- Direct Black 38
- Direct Blue 6
- Direct Brown 95
Uniqueness
Direct Blue 3 free acid stands out due to its specific molecular structure, which provides excellent affinity for cellulosic fibers and results in vibrant, long-lasting colors. Its solubility in water and ease of application make it a preferred choice in various industrial applications .
Propiedades
Número CAS |
25180-20-5 |
|---|---|
Fórmula molecular |
C34H27N5O8S2 |
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C34H27N5O8S2/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47) |
Clave InChI |
HUCQGVZBBHHYNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


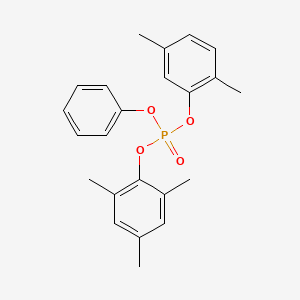


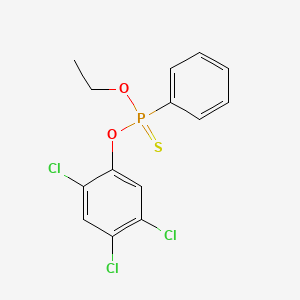
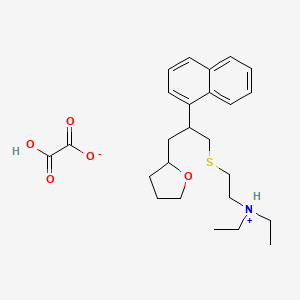
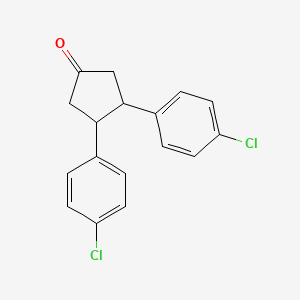


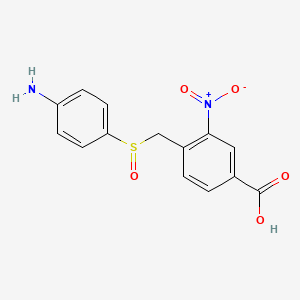
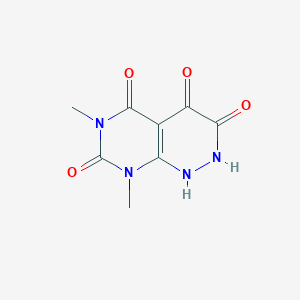
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
